molecular formula C8H13F3O B13729093 4-Methyl-1-(trifluoromethyl)cyclohexanol

4-Methyl-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13729093
M. Wt: 182.18 g/mol
InChI Key: FEBIGBGSIQJCJC-UHFFFAOYSA-N
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Description

4-Methyl-1-(trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C7H11F3O. It is a cyclohexanol derivative where a methyl group and a trifluoromethyl group are substituted at the 4th position of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trifluoromethyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

    Reduction: The final step involves the reduction of the ketone to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

4-Methyl-1-(trifluoromethyl)cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s effects on biological systems are mediated through these interactions, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)cyclohexanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    4-Methyl-1-(trifluoromethyl)cyclohexanone: The oxidized form of 4-Methyl-1-(trifluoromethyl)cyclohexanol, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

4-methyl-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H13F3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3

InChI Key

FEBIGBGSIQJCJC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(F)(F)F)O

Origin of Product

United States

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